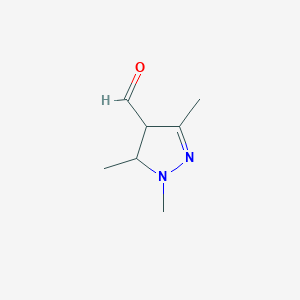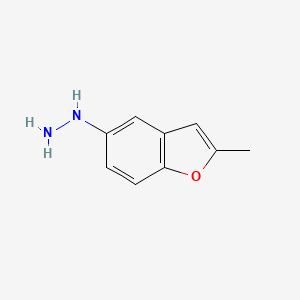![molecular formula C26H42N5NaO4S2 B12871491 Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt CAS No. 23455-89-2](/img/structure/B12871491.png)
Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt is a complex organic compound that belongs to the class of sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group attached to a triazole ring, which is further substituted with a heptadecyl chain. The monosodium salt form of this compound enhances its solubility in water, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt involves multiple steps:
Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced through a nucleophilic substitution reaction.
Sulfonation: The benzenesulfonic acid group is introduced via sulfonation of benzene using concentrated sulfuric acid.
Formation of the Monosodium Salt: The final step involves neutralizing the sulfonic acid with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The benzenesulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like chlorosulfonic acid and sulfur trioxide are employed.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction of the carbonyl group results in the formation of alcohols.
Substitution: Substitution reactions can yield various sulfonamide and sulfonyl chloride derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the formulation of detergents and surfactants due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt involves several molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity.
Pathways Involved: It affects cellular pathways related to oxidative stress and apoptosis, leading to cell death in microbial organisms.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler analog without the triazole and heptadecyl substitutions.
p-Toluenesulfonic acid: Similar sulfonic acid group but with a methyl group instead of the triazole and heptadecyl chain.
Sulfanilic acid: Contains a sulfonic acid group attached to an aniline ring.
Uniqueness
Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt is unique due to its complex structure, which combines the properties of sulfonic acids, triazoles, and long-chain hydrocarbons. This unique combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
23455-89-2 |
|---|---|
Fórmula molecular |
C26H42N5NaO4S2 |
Peso molecular |
575.8 g/mol |
Nombre IUPAC |
sodium;3-[(3-heptadecyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)carbamoylamino]benzenesulfonate |
InChI |
InChI=1S/C26H43N5O4S2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-28-29-26(36)31(24)30-25(32)27-22-18-17-19-23(21-22)37(33,34)35;/h17-19,21H,2-16,20H2,1H3,(H,29,36)(H2,27,30,32)(H,33,34,35);/q;+1/p-1 |
Clave InChI |
CPOQUTNRVYYLIM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NNC(=S)N1NC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-, (SP-4-3)-](/img/structure/B12871410.png)
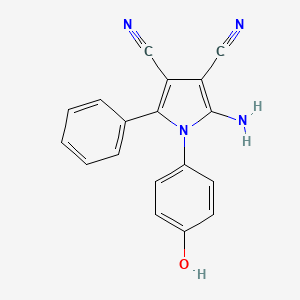
![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)
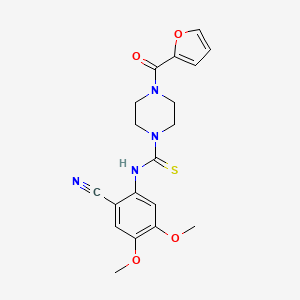
![1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)

![2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane](/img/structure/B12871442.png)
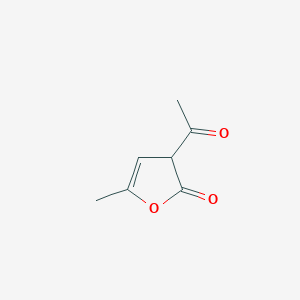
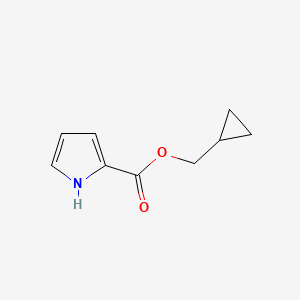

![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)
